2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid 2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 918636-54-1
VCID: VC16911708
InChI: InChI=1S/C12H8O6/c13-7-3-1-5-6(10(7)12(17)18)2-4-8(14)9(5)11(15)16/h1-4,13-14H,(H,15,16)(H,17,18)
SMILES:
Molecular Formula: C12H8O6
Molecular Weight: 248.19 g/mol

2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid

CAS No.: 918636-54-1

Cat. No.: VC16911708

Molecular Formula: C12H8O6

Molecular Weight: 248.19 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid - 918636-54-1

Specification

CAS No. 918636-54-1
Molecular Formula C12H8O6
Molecular Weight 248.19 g/mol
IUPAC Name 2,6-dihydroxynaphthalene-1,5-dicarboxylic acid
Standard InChI InChI=1S/C12H8O6/c13-7-3-1-5-6(10(7)12(17)18)2-4-8(14)9(5)11(15)16/h1-4,13-14H,(H,15,16)(H,17,18)
Standard InChI Key YTFJYGJLUDTNOI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=C1C(=C(C=C2)O)C(=O)O)C(=O)O)O

Introduction

Molecular Identity and Structural Characteristics

Nomenclature and Identification

The compound is systematically named 2,6-dihydroxynaphthalene-1,5-dicarboxylic acid, though alternative nomenclature such as 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid is also encountered in literature . This discrepancy arises from differing numbering conventions for naphthalene derivatives. The CAS registry number 25543-68-4 is widely accepted, though a conflicting entry (CAS 918636-54-1) exists in one source, potentially indicating a structural isomer or registry error . The IUPAC name, molecular formula, and weight are consistent across reputable databases, including PubChem and ChemicalBook .

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS Number25543-68-4
Molecular FormulaC12H8O6\text{C}_{12}\text{H}_{8}\text{O}_{6}
Molecular Weight248.19 g/mol
LogP (Partition Coefficient)2.97
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6

Molecular Geometry and Hydrogen Bonding

The naphthalene core adopts a planar configuration, with hydroxyl groups at positions 2 and 6 and carboxylic acids at positions 1 and 5. Intramolecular hydrogen bonding between the hydroxyl and carboxylate groups stabilizes the structure, influencing its solubility and crystallinity . Density functional theory (DFT) calculations predict a polar surface area of 115 Ų, suggesting moderate polarity compatible with aqueous and organic solvents .

Synthesis and Production

Synthetic Routes

Industrial synthesis typically involves controlled hydroxylation and carboxylation of naphthalene precursors. Metal-catalyzed reactions, such as those employing palladium or copper, are employed to direct substituent placement. For example, hydroxylation via Ullmann coupling or carboxylation using Kolbe-Schmitt conditions may yield the target compound, though specific protocols remain proprietary. Reaction parameters such as temperature (120–200°C) and pressure (1–5 atm) are critical for optimizing yield and purity.

SupplierPurityPack SizePrice (USD)
Advanced ChemBlocks CN95%250 mg479
Suzhou Senfeida Chemical98%1 kg8,200
LeapChem Co., Ltd.90%100 g1,450

Chemical Reactivity and Functional Group Transformations

Hydroxyl Group Reactivity

The phenolic -OH groups undergo typical electrophilic substitution reactions, such as sulfonation and nitration. Under alkaline conditions, deprotonation enhances nucleophilic aromatic substitution at positions ortho and para to the hydroxyl groups .

Carboxylic Acid Reactivity

The -COOH groups participate in esterification, amidation, and decarboxylation. For instance, reaction with thionyl chloride (SOCl2\text{SOCl}_2) yields the corresponding acid chloride, a precursor for polymer synthesis.

Table 3: Representative Reactions

Reaction TypeReagentsProduct
EsterificationMethanol, H2SO4\text{H}_2\text{SO}_4Dimethyl ester derivative
DecarboxylationCu, Quinoline2,6-Dihydroxynaphthalene
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}Quinone derivatives

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